molecular formula C39H30IrN4O2-2 B6593347 Ir(MDQ)2(acac) CAS No. 536755-34-7

Ir(MDQ)2(acac)

Cat. No. B6593347
CAS RN: 536755-34-7
M. Wt: 778.9 g/mol
InChI Key: LVMYRWNQFBOYFB-DVACKJPTSA-N
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Description

Ir(MDQ)2(acac) is a member of the iridium complexes family, which are known to be highly effective phosphorescent emitters used in Organic Light Emitting Diodes (OLEDs) . This compound emits orange-red light with a maximum emission of 600-614 nm .


Synthesis Analysis

The synthesis of Ir(MDQ)2(acac) involves the coordination of the iridium metal center with two methyldibenzo[f,h]quinoxaline ligands and one acetylacetonate ligand . In OLEDs, Ir(MDQ)2(acac) acts as trapping sites for holes .


Molecular Structure Analysis

The molecular structure of Ir(MDQ)2(acac) is characterized by its iridium center coordinated with two methyldibenzoquinoxaline ligands and one acetylacetonate ligand .


Chemical Reactions Analysis

Ir(MDQ)2(acac) exhibits orange red-electroluminescent transmission . When doped in α-N,N-dinaphthalen-1-yl-N,N-diphenyl-benzidine (NPD), it can act as a host material in OLEDs .


Physical And Chemical Properties Analysis

Ir(MDQ)2(acac) has a molecular weight of 777.89 g/mol. It absorbs light at a maximum wavelength of 370 nm in DCM and fluoresces at a maximum wavelength of 608 nm in THF. The HOMO and LUMO energy levels are 5.4 eV and 2.8 eV, respectively .

Scientific Research Applications

  • OLED Efficiency Optimization : Ir(MDQ)2(acac) has been found to significantly boost OLED efficiency. A study demonstrated that the orientation of emissive sites in OLEDs, specifically with Ir(MDQ)2(acac) in an α-NPD matrix, is predominantly parallel, contradicting common expectations. This insight is crucial for more sophisticated approaches in OLED analysis and efficiency enhancement (Flämmich et al., 2011).

  • Enhancing Red Phosphorescence in OLEDs : Another study showed that co-doping Ir(MDQ)2(acac) with a green emitting molecule in OLEDs can significantly enhance red emission. This is due to efficient energy transfer between the molecules, resulting in high external quantum efficiency (EQE) and low efficiency roll-off at high luminance (Chang et al., 2012).

  • Emitter Orientation and Efficiency Roll-Off : Research has also focused on how the efficiency roll-off in OLEDs is influenced by the position and orientation of emitter molecules like Ir(MDQ)2(acac). The study found that optimal placement and orientation of the emitter can significantly affect the device's performance, particularly under high brightness conditions (Murawski et al., 2014).

  • Energy Transfer Mechanisms in Emission Layers : In-depth investigation into energy transfer mechanisms between adjacent phosphorescent emission layers containing Ir(MDQ)2(acac) has led to improved performance of OLEDs. This research highlights the potential of optimizing guest-host systems for enhanced efficiency and longevity of OLEDs (Diez et al., 2012).

  • Red Phosphorescent Organic Light-Emitting Diode Applications : Studies have also focused on creating high-performance red organic electroluminescent devices using Ir(MDQ)2(acac). These devices show high current efficiency and EQE, demonstrating the compound's effectiveness in creating vibrant red emissions in OLEDs (Li et al., 2016).

Safety and Hazards

When handling Ir(MDQ)2(acac), it is advised to avoid inhalation, ingestion, and contact with skin and eyes. It should be used only in a well-ventilated area and protective clothing should be worn .

Future Directions

The future directions of Ir(MDQ)2(acac) research are likely to focus on improving the efficiency of OLEDs. This could involve controlling the orientation of the transition dipole moment of the emitters , or designing an advantageous emission layer structure .

properties

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H11N2.C5H8O2.Ir/c2*1-11-10-18-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17(16)19-11;1-4(6)3-5(2)7;/h2*2-7,9-10H,1H3;3,6H,1-2H3;/q2*-1;;/b;;4-3-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMYRWNQFBOYFB-DVACKJPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC(=CC(=O)C)O.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.C/C(=C/C(=O)C)/O.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H30IrN4O2-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

778.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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